

Fmoc-Thr(TBDMS)-OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-Thr(TBDMS)-OH	
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This technical guide provides an in-depth overview of **Fmoc-Thr(TBDMS)-OH**, a key building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Properties of Fmoc-Thr(TBDMS)-OH

Fmoc-Thr(TBDMS)-OH, systematically named (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a derivative of the amino acid threonine.[1] It is widely utilized in Fmoc-based solid-phase peptide synthesis.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α -amino group, while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl side chain of the threonine residue. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group under mild basic conditions, leaving the acid-labile TBDMS group intact until the final cleavage from the solid support.

Below is a summary of the key quantitative data for **Fmoc-Thr(TBDMS)-OH**:



Property	Value	References
CAS Number	146346-82-9	[1][4]
Molecular Formula	C25H33NO5Si	
Molecular Weight	455.62 g/mol	_
Appearance	White to off-white powder	-
Purity	Typically ≥96.0%	-
Storage Temperature	2-8°C	-

Applications in Peptide Synthesis

Fmoc-Thr(TBDMS)-OH is a crucial reagent for the incorporation of threonine residues into synthetic peptides. The TBDMS protecting group on the hydroxyl function of the threonine side chain prevents undesirable side reactions during peptide synthesis, such as O-acylation. Its stability to the basic conditions used for Fmoc group removal makes it compatible with standard Fmoc-SPPS protocols.

Experimental Protocols

The following section details a standard experimental protocol for the use of **Fmoc-Thr(TBDMS)-OH** in manual solid-phase peptide synthesis.

Materials

- Fmoc-Thr(TBDMS)-OH
- Appropriate solid support (e.g., Rink Amide resin, Wang resin)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA, or 2,4,6-Collidine)



- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane
 (TIS))
- · Diethyl ether

Resin Swelling

- Place the desired amount of resin (e.g., 100-250 mg for a 0.1 mmol scale) into a reaction vessel.
- Add DMF (approximately 5 mL) to the resin.
- Allow the resin to swell for at least 30-60 minutes with gentle agitation.
- Drain the DMF.

Fmoc Deprotection

- Add a 20% solution of piperidine in DMF (approximately 5 mL) to the resin.
- Agitate the mixture for 3-5 minutes and then drain the solution.
- Add a fresh portion of the 20% piperidine in DMF solution (approximately 5 mL).
- Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Coupling of Fmoc-Thr(TBDMS)-OH

- In a separate vial, dissolve Fmoc-Thr(TBDMS)-OH (e.g., 4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.
- Add a base (e.g., DIPEA or collidine, 8 equivalents) to the amino acid solution to activate it.
 Let the mixture stand for a few minutes.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.



- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling reaction.

Chain Elongation

Repeat the deprotection (Section 3.3) and coupling (Section 3.4) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
- Add a cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% TIS) to the resin.
- Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the final peptide product under vacuum.

Visualizing the Workflow

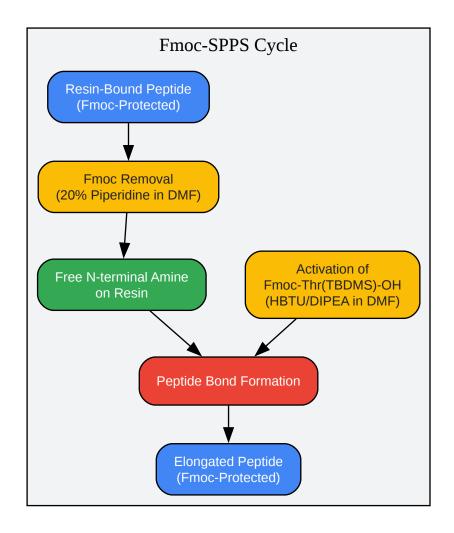
The following diagrams illustrate the key processes involved in the use of **Fmoc-Thr(TBDMS)-OH** in solid-phase peptide synthesis.





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Caption: General workflow for Fmoc solid-phase peptide synthesis.



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